molecular formula C5H5BrN2O B1279915 5-Bromo-4-methoxypyrimidine CAS No. 4319-85-1

5-Bromo-4-methoxypyrimidine

Cat. No. B1279915
CAS RN: 4319-85-1
M. Wt: 189.01 g/mol
InChI Key: GGTJMKOJYGIIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxypyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of carbon and nitrogen atoms. This particular compound is substituted with a bromine atom at the 5th position and a methoxy group at the 4th position of the pyrimidine ring.

Synthesis Analysis

The synthesis of 5-bromo-4-methoxypyrimidine and related compounds has been explored in various studies. For instance, the preparation of 5-brominated bipyrimidines has been achieved through bromination of 2,2'-bipyrimidine, which is prepared from 2-chloropyrimidine by a reductive symmetric coupling procedure . Another study describes a simple synthesis of 5-bromo-2-iodopyrimidine, which can be used as an intermediate in palladium-catalysed cross-coupling reactions to synthesize various substituted pyrimidine compounds . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, involves multiple steps including methoxylation, bromination, and hydrolysis .

Molecular Structure Analysis

The molecular structure of 5-bromo-4-methoxypyrimidine and its derivatives has been investigated using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product was confirmed by X-ray analysis . Quantum chemical calculations have also been used to elucidate the molecular structure and provide spectroscopic insights into related compounds .

Chemical Reactions Analysis

5-Bromo-4-methoxypyrimidine can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the methoxy group. For instance, the bromine atom can participate in palladium-catalysed cross-coupling reactions , and the methoxy group can be involved in nucleophilic substitution reactions . The reactivity of the bromine atom also allows for the synthesis of antiviral agents through the formation of 5-substituted 2,4-diaminopyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-4-methoxypyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties can be studied through various spectroscopic methods such as FTIR, FT-Raman, NMR, and UV-visible spectroscopy . Theoretical calculations, such as those performed using density functional theory (DFT), can predict properties like the HOMO and LUMO energies, which are indicative of the compound's electronic structure and reactivity . Additionally, the first order hyperpolarizability and natural atomic charges can be calculated to understand the compound's non-linear optical properties and electron distribution .

Scientific Research Applications

Antiviral Activity

5-Bromo-4-methoxypyrimidine, as a part of substituted pyrimidine derivatives, has been studied for its antiviral properties. In a study, derivatives of 2,4-diamino-6-hydroxypyrimidines, including those with a 5-bromo substitution, showed marked inhibitory activity against retrovirus replication in cell culture. Specifically, the 5-methyl derivative demonstrated significant inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. However, these compounds exhibited poor inhibitory activity against DNA viruses such as herpes simplex virus and cytomegalovirus (Hocková et al., 2003).

Heterocyclic Synthesis

5-Bromo-4-methoxypyrimidine has been utilized in the synthesis of heterocyclic compounds. For instance, a series of 5-bromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones were synthesized, demonstrating the usefulness of compounds with 5-bromo-4-methoxy structures in heterocyclic synthesis (Martins, 2002).

Preparation of Isotope Internal Standards

5-Bromo-4-methoxypyrimidine derivatives have been synthesized for use as isotope internal standards in the quantitation of herbicide residues. This application is critical for monitoring herbicide residue in agricultural products and ensuring food safety (Yang Zheng-mi, 2014).

Amplification of Phleomycin

In the field of cancer research, 5-bromo-4-methoxypyrimidine derivatives have been explored as amplifiers of phleomycin, an antibiotic with potential anticancer properties. However, studies have shown that these derivatives exhibit little activity as amplifiers (Kowalewski et al., 1981).

Metal-Complexing Molecular Rods

5-Bromo-4-methoxypyrimidine has been used in the synthesis of metal-complexing molecular rods. Efficient syntheses of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, which are useful for this purpose, have been developed (Schwab et al., 2002).

Safety And Hazards

5-Bromo-4-methoxypyrimidine is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5-bromo-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTJMKOJYGIIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483344
Record name 5-Bromo-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methoxypyrimidine

CAS RN

4319-85-1
Record name 5-Bromo-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Twenty grams (0.13 mol) of 5-bromo-4-chloropyrimidine were dissolved in 100 mL of methanol and the solution was cooled to 5° C. by means of an ice bath. A solution consisting of 29.5 mL of a 25 percent solution of sodium methoxide in methanol and 20 mL of methanol was added with stirring and cooling. The temperature rose to 37° C. and then began to fall. The mixture was stirred for 4 hours at ambient temperature and was then diluted with 200 mL of water (which caused the formation of a white precipitate) and 200 mL of dichloromethane (which dissolved the precipitate). The phases were separated and the organic phase was washed with 150 mL of water, dried over sodium sulfate, and concentrated by evaporation under reduced pressure to obtain 18.2 g (93.8 percent of theory) of the title compound as a white crystalline solid melting at 73°-75° C.
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methoxypyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-methoxypyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-methoxypyrimidine
Reactant of Route 5
5-Bromo-4-methoxypyrimidine
Reactant of Route 6
5-Bromo-4-methoxypyrimidine

Citations

For This Compound
9
Citations
DJ Brown, RV Forster - Australian Journal of Chemistry, 1966 - CSIRO Publishing
… The reaction of 5-bromo-4-methoxypyrimidine with t-butylamine is exceptionally slow on … rate for n-butylaminolysis: thus for 5-bromo-4-methoxypyrimidine, the ratio of the rate constants …
Number of citations: 6 www.publish.csiro.au
H Bader, N Spiere - The Journal of Organic Chemistry, 1963 - ACS Publications
Conversion of 2-amino-to 2-chloropyrimidines is usually effected by diazotization in concentrated hydrochloric acid. The yields by this procedure rarely ex-ceed 30%. 2 Alternatively, the …
Number of citations: 6 pubs.acs.org
HC van der Plas, G Guertsen - Tetrahedron Letters, 1964 - Elsevier
11 presented evidence for the occurreact of 2-methyl-4, 5-pyrimidyne. This evidence was provided by the forsatior: of a nixture of 2-methyl-4-amino and some 2-methyl-5-…
Number of citations: 13 www.sciencedirect.com
CAH Rasmussen, HC Van Der Plas… - Journal of …, 1978 - Wiley Online Library
The cine‐amination of some 4‐R‐5‐bromopyrimidines (t‐butyl, phenyl, methoxyl, piperidine, methyl, methylamino, anilino, amino) by potassium amide in liquid ammonia has been …
Number of citations: 15 onlinelibrary.wiley.com
DR Hannah, EC Sherer, RV Davies, RB Titman… - Bioorganic & medicinal …, 2000 - Elsevier
… Reaction between the 5-bromo-4-methoxypyrimidine (14) and benzeneboronic acid in toluene–ethanol with sodium carbonate base and tetrakis(triphenylphosphine)-palladium(0) …
Number of citations: 29 www.sciencedirect.com
RV Foster - 1966 - search.proquest.com
… It was anticipated that reaction of 5-bromo-4- methoxypyrimidine with t-butylamine would be s low on account of the steric interference by the bulky bromine atom, and this was indeed …
Number of citations: 2 search.proquest.com
T Lee - 1968 - search.proquest.com
… from Thermal Rearrangement of 5-Bromo- 4-methoxypyrimidine in the Presence of Triethylamine. (a) (b) , 2 J 3 I 4 I 5 O-Me I 6 N-Me II 7 ( 'f ) 5-Bromo-4-methoxypyrimidine 5-Bromo-l,2-…
Number of citations: 3 search.proquest.com
W Tjarks, D Gabel - Journal of medicinal chemistry, 1991 - ACS Publications
… The resulting 2-(benzylthio)-5-bromo-4-methoxypyrimidine (lc) was purified by Kugelrohrdistillation: yield 88%; bp 170 C (0.03 mm); mp 48-49 C. MS (El) 310 (M+); …
Number of citations: 61 pubs.acs.org
平田三四司, 磯田純郎, 金尾宗史, 清水弘也 - YAKUGAKU ZASSHI, 1972 - jstage.jst.go.jp
… これは 2-amino-5-bromo-4-methoxypyrimidine (59)") と ASCとの縮合により別途合成したN4-acetylN"-(5-bromo-4-methoxy-2-pyrimidinyl)sulfanilamide (28)と同一物であることを,各種…
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.